Sodium pentachlorophenate
Overview
Description
Sodium pentachlorophenate is an organochlorine compound primarily used as a pesticide and wood preservative. It is the sodium salt of pentachlorophenol, known for its high efficiency and widespread sterilization properties. This compound has been widely utilized in agriculture as an insecticide, antibacterial agent, herbicide, and preservative for wood, gelatin, and other substances .
Mechanism of Action
Target of Action
Sodium pentachlorophenate, also known as PCP-Na, is an organochlorine pesticide . Its primary targets are a variety of organisms, including insects, bacteria, fungi, mollusks, and plants . It acts as an insecticide, antibacterial agent, herbicide, and preservative for wood, gelatin, and other substances .
Mode of Action
It is known that it interferes with the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
It is known that it can enter organisms through inhalation and ingestion, causing various symptoms of acute poisoning .
Pharmacokinetics
This compound is rapidly absorbed from the respiratory and gastrointestinal tracts of humans . Two volunteers absorbed 76% and 88%, respectively, of the estimated amount they inhaled while brushing PCP on to wood in an enclosed space .
Result of Action
The result of this compound’s action can be severe. It can cause headaches, nausea, vomiting, and other acute poisoning symptoms . Some countries have classified PCP-Na as a carcinogen and persistent organic pollutant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Excessive use of PCP-Na can cause water and soil pollution . It is chemically stable and difficult to be decomposed by microorganisms .
Biochemical Analysis
Biochemical Properties
Sodium pentachlorophenate interacts with various biomolecules in biochemical reactions. The biochemical action of this compound involves the active uncoupling of oxidative phosphorylation . It binds to mitochondrial protein and inhibits mitochondrial ATP-ase activity . This prevents both the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been observed to cause a rapid decrease in the light-induced oxygen evolution by algal cells . At high concentrations, it leads to the rapid inactivation of photosystem 2 . At low concentrations, it disturbs the coupling of electron transport and phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to mitochondrial protein, inhibiting mitochondrial ATP-ase activity . This prevents the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the early toxic effect of this compound is responsible for subsequent impairment of productivity in the green alga Chlorella pyrenoidosa .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, several estuarine animals were exposed to this compound in flow-through toxicity tests . The 96-hr LC50 values were determined for various species, indicating the concentration of the compound that resulted in 50% mortality over a 96-hour period .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to affect the coupling of electron transport and phosphorylation . This can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may be released to the environment as a result of its manufacture, storage, transport, or use as an industrial wood preservative .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it localizes to the mitochondria where it can interact with mitochondrial proteins and inhibit ATP-ase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium pentachlorophenate involves the chlorination of phenol in the presence of chlorine gas, catalyzed by aluminum. The resulting pentachlorophenol is then subjected to an alkalization reaction with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production typically follows a three-step process:
- Chlorination of phenol to produce trichlorobenzene.
- Further chlorination to form perchlorobenzene.
- Alkalization with sodium hydroxide to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium pentachlorophenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachlorocatechol and other chlorinated derivatives.
Reduction: Reduction reactions can yield less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, replacing chlorine atoms with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products:
Oxidation: Tetrachlorocatechol and other chlorinated catechols.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Sodium pentachlorophenate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to its toxicological effects on various organisms.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used as a wood preservative and in the production of pesticides .
Comparison with Similar Compounds
Pentachlorophenol: The parent compound, used similarly as a pesticide and wood preservative.
Tetrachlorophenol: Another chlorinated phenol with similar applications but less chlorination.
Trichlorophenol: Less chlorinated phenol with similar but less potent properties
Uniqueness: Sodium pentachlorophenate is unique due to its high efficiency and stability. It is more soluble in water compared to its parent compound, pentachlorophenol, making it easier to apply in various industrial processes .
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentachlorophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJLVWUMMKIQIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5ONa, C6Cl5NaO | |
Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040264 | |
Record name | Sodium pentachlorophenate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant., White or tan solid; [Hawley] Small slightly brown beads; [MSDSonline], WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | SODIUM PENTACHLOROPHENATE | |
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Record name | Pentachlorophenol, sodium salt | |
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Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |
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Boiling Point |
Decomposes. (USCG, 1999) | |
Record name | SODIUM PENTACHLOROPHENATE | |
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Solubility |
In water, 3.30X10+5 mg/L at 25 °C, Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C, Solubility at 25 °C (g/L): methanol 22; acetone 37, 21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water), Soluble in ethanol and acetone; insoluble in benzene and petroleum oils, Solubility in water, g/100ml at 25 °C: 33 | |
Record name | PENTACHLOROPHENOL, SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |
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Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |
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Density |
2.0 mg/L at 22 °C/4 °C | |
Record name | PENTACHLOROPHENOL, SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To study the mechanism of thyroid hormone action disrupted mechanism by pentachlorophenol in FRTL-5 cells. In the study solvent control group (DMSO), positive control group in iodide uptake measurements (perchlorate sodium) and three pentachlorophenol groups were designed. FRTL-5 cells were treated at the doses of 0.1 ug/mL, 0.3 ug/mL and 0.5 ug/mL of pentachlorophenol for 24 hours. The proliferation of FRTL-5 cells was assayed by 3H - TdR, and the concentrations of thyroglobulin in culture were assayed by RIA. In iodide uptake measurements, and the (125)I uptake of FRTL-5 cells was tested in 12 hr and 24 hr. Pentachlorophenol had no effect on the proliferation of FRTL-5 cells, and the concentrations of thyroglobulin in culture were decreased at the levels of group 0.3 ug/mL and 0.5 ug/mL. The iodide uptakes of FRTL-5 cells were significantly increased at the levels of group 0.33 ug/mL and 0.5 ug/mL in 12 hr. Perchlorate sodium made significant decreases of the iodide uptake of FRTL-5 cells in 12 hr and 24 hr. The mechanism of the thyroid hormone action disrupted by pentachlorophenol may be associated with descreasing thyroglobulin in FRTL-5 cells. /Pentachlorophenol/, Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/, ... Effective uncoupler of oxidative phosphorylation. At low concn (10-5 m) pentachlorophenol prevents the uptake of inorganic phosphate associated with the oxidation of alpha-ketoglutarate. In phosphate-deficient systems, alpha-ketoglutarate oxidation is stimulated by pentrachlorophenol (PCP). PCP greatly enhances liberation of inorg phosphate from ATP in fresh mitochondrial prepn, but ... no effect upon atpase prepared from disintegrated mitochondria. Suggested effect of PCP may be one of altering permeability of mitochondria rather than direct effect on atpase. /Pentachlorophenol/, A study of magnesium adenosine triphosphitase and sodium, potassium adenosine triphosphitase from various tissues of the rat revealed very complex reactions, suggesting that pentachlorophenol uncouples oxidative phosphorylation at low concn and inhibits it at high concn and that sodium, potassium adenosine triphosphitase is the locus of action of the poison. /Pentachlorophenol/ | |
Record name | PENTACHLOROPHENOL, SODIUM SALT | |
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Impurities |
... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/, Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples. | |
Record name | PENTACHLOROPHENOL, SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |
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Color/Form |
White crystalline solid, Tan powder, pellets, Buff-colored flakes | |
CAS No. |
131-52-2 | |
Record name | SODIUM PENTACHLOROPHENATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium pentachlorophenolate | |
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Record name | Phenol, 2,3,4,5,6-pentachloro-, sodium salt (1:1) | |
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Record name | Sodium pentachlorophenate | |
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Record name | Sodium pentachlorophenolate | |
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Record name | SODIUM PENTACHLOROPHENATE | |
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Record name | PENTACHLOROPHENOL, SODIUM SALT | |
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Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Na-PCP exert its toxic effects?
A1: Na-PCP disrupts cellular respiration by uncoupling oxidative phosphorylation. This process disrupts the proton gradient across mitochondrial membranes, halting ATP synthesis and leading to cellular energy depletion. [] Studies on the brain ganglion of the snail Oncomelania hupensis exposed to Na-PCP revealed mitochondrial denaturation and necrosis in nerve fibers and neurons, along with glycogen reduction. These ultrastructural changes suggest Na-PCP's impact on the nervous system, potentially contributing to its molluscicidal action. []
Q2: What is the molecular formula and weight of Na-PCP?
A2: The molecular formula of Na-PCP is C6Cl5NaO, and its molecular weight is 288.32 g/mol.
Q3: Is there any spectroscopic data available for Na-PCP?
A3: While the provided research articles do not include specific spectroscopic data, Na-PCP can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Q4: How does Na-PCP perform in various environmental conditions?
A4: Na-PCP exhibits varying stability depending on the conditions. Research highlights its susceptibility to degradation under certain circumstances:
- Sunlight: Exposure to direct sunlight can reduce Na-PCP's antibacterial activity for saprophytes, potentially due to its breakdown. []
- Soil Microorganisms: Microorganisms in soil can degrade Na-PCP. Research using HPLC analysis revealed a half-life of 46 days for Na-PCP in a controlled soil environment. []
Q5: Has computational chemistry been used to study Na-PCP?
A5: While the provided research doesn't delve into detailed computational studies, density functional theory (DFT) calculations were employed to understand the electronic structure and properties of self-doped Bi2WO6 used for enhanced photocatalytic removal of Na-PCP. [] This approach can be valuable for future computational studies exploring the interaction of Na-PCP with different materials and environmental systems.
Q6: What are the challenges in formulating Na-PCP?
A6: Na-PCP formulations, particularly for molluscicidal applications, need to balance efficacy with safety and environmental considerations. - Slow-release formulations: Studies have investigated slow-release formulations of Na-PCP to achieve prolonged molluscicidal activity while minimizing environmental impact. One study assessed a slow-release formulation with a release time of 2 days against Biomphalaria glabrata snails in a field test. []- Toxicity concerns: Na-PCP's toxicity necessitates careful formulation to minimize human and environmental exposure. []
Q7: What are the regulatory concerns surrounding Na-PCP?
A7: The research highlights significant concerns regarding Na-PCP's toxicity and environmental persistence, leading to increased scrutiny and regulations regarding its use. The dangers associated with its use and handling as a molluscicide, particularly when applied without proper supervision, have been documented. []
Q8: How is Na-PCP absorbed and distributed in the body?
A8: While specific PK/PD details are limited in the provided research, studies in rabbits show that orally administered Na-PCP is rapidly absorbed, reaching peak blood concentrations within 7 hours. About 70% is excreted in the urine within the first 24 hours, indicating significant systemic exposure. []
Q9: What is the efficacy of Na-PCP in controlling schistosomiasis?
A9: Several studies demonstrate the efficacy of Na-PCP in controlling snail populations, the intermediate hosts of schistosomiasis:- Field trials in Egypt: Na-PCP effectively controlled snail populations, but Bayluscide emerged as a preferred option due to cost-effectiveness and lower toxicity. [, ]- Dominican Republic: A single application of Na-PCP at 15 ppm eradicated Australorbis glabratus snails for six months in a flowing stream, highlighting its potential in schistosomiasis control. []- Puerto Rico: Studies confirmed the effectiveness of Na-PCP against Australorbis glabratus, but highlighted the importance of considering environmental factors like water volume and discharge rate for optimal application. []
Q10: Are there any in vitro studies on Na-PCP's toxicity?
A10: Yes, several studies used in vitro approaches to assess Na-PCP's toxicity:- Comet assay: Na-PCP induced DNA damage in crucian carp kidney cells at concentrations as low as 14.4 μg/L in vitro. []- Micronucleus test: Na-PCP, in combination with dioxins, increased micronucleus rates in human lymphocytes, indicating potential genotoxicity. []
Q11: Can snails develop resistance to Na-PCP?
A11: Research on Na-PCP resistance in snails presents mixed findings:
- Early studies: Initial studies suggested the possibility of Oncomelania snails developing resistance to Na-PCP. []
- Strain variations: Research on Australorbis glabratus found differences in egg susceptibility to Na-PCP between strains, indicating potential for variations in sensitivity within the same species. []
Q12: What are the known toxic effects of Na-PCP?
A12: Na-PCP exhibits several toxic effects:
- Acute toxicity: High doses can cause hyperthermia, hyperglycemia, motor weakness, convulsions, and death. []
- Skin irritation: Na-PCP can irritate and damage the skin, especially with repeated exposures. []
- Genotoxicity: Studies show Na-PCP can induce DNA damage in fish cells and human lymphocytes. [, ]
- Occupational exposure: Cases of fatal Na-PCP poisoning have been reported due to improper handling and spraying during molluscicidal activities. []
Q13: Are there any specific drug delivery strategies being explored for Na-PCP?
A13: The research primarily focuses on understanding Na-PCP's properties and effects rather than developing targeted drug delivery strategies. Given its toxicity profile and environmental concerns, research has shifted towards exploring safer alternatives for its previous applications.
Q14: How are Na-PCP residues in fruits analyzed?
A14: Na-PCP residues in fruits can be determined using a sensitive gas chromatographic method. The method involves converting Na-PCP to pentachlorophenol, followed by methylation and analysis using electron-capture gas chromatography. This method can detect Na-PCP levels as low as 0.01 ppm in fruit samples. []
Q15: What is the environmental impact of Na-PCP?
A15: Na-PCP raises significant environmental concerns:
- Persistence: While it can degrade in soil [], its persistence in other environments raises concerns about bioaccumulation and long-term ecological effects.
- Toxicity to aquatic life: Na-PCP is highly toxic to fish and other aquatic organisms, impacting aquatic ecosystems. [, ]
Q16: What are some alternatives to Na-PCP for molluscicidal applications?
A16: Research highlights several alternatives for snail control:
- Bayluscide (niclosamide): This molluscicide has demonstrated greater efficacy against certain snail species and presents a more favorable safety profile compared to Na-PCP. [, ]
- Copper sulfate: While effective, copper sulfate requires higher concentrations and its efficacy can be influenced by water conditions. [, ]
- Other molluscicides: Compounds like dinitro-o-cyclohexylphenol and various organophosphorus compounds have been investigated for molluscicidal activity. [, ]
Q17: How should Na-PCP waste be managed?
A17: Due to its toxicity, Na-PCP waste requires careful management:
Q18: What resources are available for Na-PCP research?
A18: Numerous resources support further research on Na-PCP and its alternatives:
Q19: When was Na-PCP first used as a biocide?
A19: Na-PCP's use as a biocide dates back to the early 1940s. Its effectiveness against various pests and microorganisms led to its widespread application in various industries. []
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